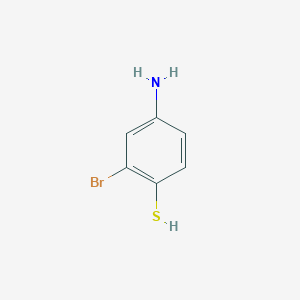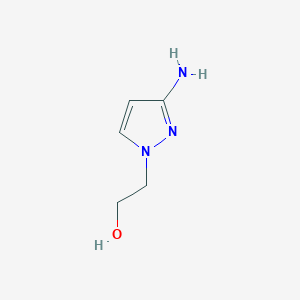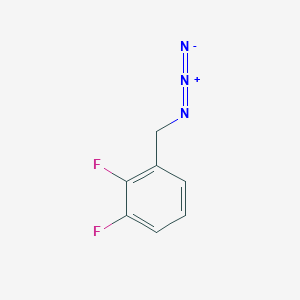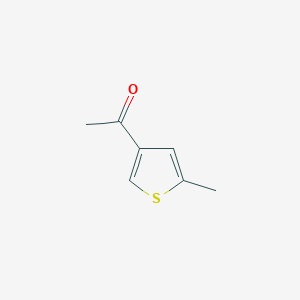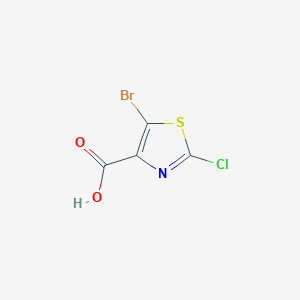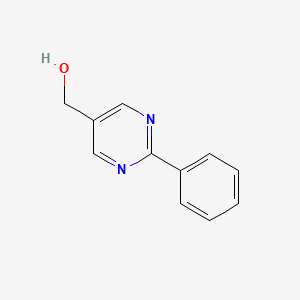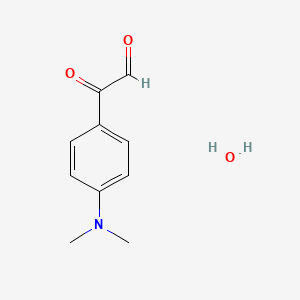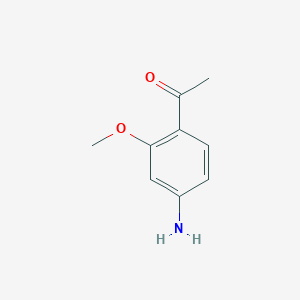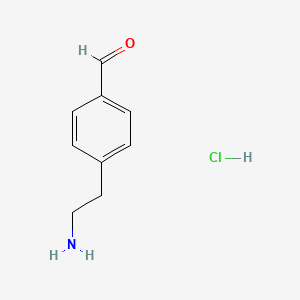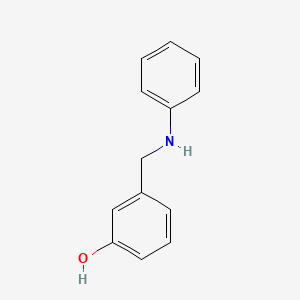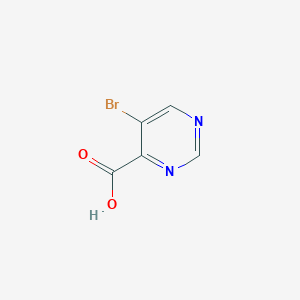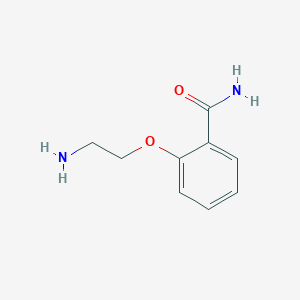
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is a chemical compound that is part of a broader class of chloromethylated aromatic compounds. These compounds are of interest due to their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. The chloromethyl group attached to the aromatic ring can act as a reactive site for further chemical modifications.
Synthesis Analysis
The synthesis of chloromethylated benzene derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene, a related compound, has been reported, which involves the preparation of chelated complexes and can further react with alcohols to form chiral cyclometallated complexes . Although not the exact compound , this provides insight into the synthetic routes that might be employed for chloromethylated benzenes, including the use of chloromethyl ethers and formaldehyde derivatives as reported in another study .
Molecular Structure Analysis
The molecular structure of chloromethylated benzene derivatives is characterized by the presence of a benzene ring substituted with various groups. In the case of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, the benzene ring system is planar and the substituents are arranged in a specific geometry, which is determined by single-crystal X-ray diffraction . This suggests that the molecular structure of 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene would also be planar with substituents affecting the overall geometry of the molecule.
Chemical Reactions Analysis
Chloromethylated benzene derivatives are reactive and can participate in various chemical reactions. The chloromethyl group is particularly reactive towards nucleophiles, allowing for further functionalization of the molecule. For instance, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 has been studied, indicating complex formation and suggesting mechanisms for ion formation . This implies that 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene could also undergo similar reactions, leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylated benzene derivatives are influenced by their molecular structure. For example, the crystal structures and 35Cl NQR spectra of various bis(chloromethyl)benzenes have been reported, showing how the symmetry of the molecule and the inductive effects of substituents can affect these properties . The presence of chloromethyl groups and other substituents can influence the melting point, boiling point, solubility, and other physical properties of the compound.
Scientific Research Applications
Synthesis and Reactivity 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene has been studied for its reactivity and role in the synthesis of complex organic compounds. Research by Olah et al. (1976) explored the chloromethylation of benzene and alkylbenzenes, revealing mechanisms and preparative aspects of novel chloromethylations, which are essential for the synthesis of intermediates in organic chemistry (Olah, Beal, & Olah, 1976).
Material Science and Polymer Chemistry In material science, 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is utilized in the development of novel materials. Jiang and Jones (1997) synthesized a chlorine precursor copolymer demonstrating the compound's utility in creating high thermal stability polymers, which are significant for electronic and optical applications (Jiang & Jones, 1997).
Chemical Engineering and Environmental Applications The compound's applications extend into chemical engineering, where its derivatives are used in processes like electropolymerization for conducting polymers, offering insights into low oxidation potential monomers for electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). Furthermore, its derivatives have shown promise in environmental applications, such as iodine capture for addressing contamination issues, highlighted by the work of Xiong et al. (2019), where carbazole-based polymers exhibited high iodine adsorption capacities (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-2,4-di(propan-2-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGGIWBIKGBBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CCl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615671 |
Source


|
| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene | |
CAS RN |
122776-87-8 |
Source


|
| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

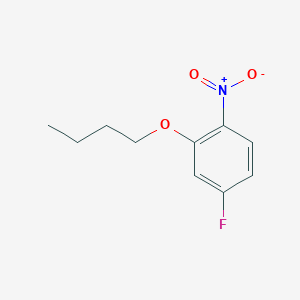
![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)
